1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one
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Overview
Description
1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one is an organic compound with the molecular formula C11H14N2O This compound features a cyclopenta[b]pyrazine core, which is a bicyclic structure combining a pyrazine ring with a cyclopentane ring The presence of a methyl group and a propanone side chain further characterizes its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one typically involves multi-step organic reactions One common method starts with the preparation of the cyclopenta[b]pyrazine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The final step involves the attachment of the propanone side chain. This can be done through a Friedel-Crafts acylation reaction, where the cyclopenta[b]pyrazine derivative reacts with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for efficiency and yield. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize the output and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the propanone side chain, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, alkyl halides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine: Explored as a lead compound in drug discovery programs. Its derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor proteins, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)ethanone: Similar structure but with an ethanone side chain instead of propanone.
1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)butan-1-one: Similar structure but with a butanone side chain.
Uniqueness: 1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one is unique due to its specific combination of a cyclopenta[b]pyrazine core with a propanone side chain. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one, also known as 6,7-dihydro-5-methyl-5H-cyclopenta[b]pyrazine, is a compound belonging to the pyrazine class of organic compounds. This article explores its biological activity, focusing on its chemical properties, potential pharmacological effects, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
IUPAC Name | 5-methyl-5H,6H,7H-cyclopenta[b]pyrazine |
Chemical Formula | C₈H₁₀N₂ |
Molecular Weight | 134.18 g/mol |
CAS Registry Number | 23747-48-0 |
SMILES | CC1CCC2=C1N=CC=N2 |
InChI Key | YZEFQPIMXZVPKP-UHFFFAOYSA-N |
Pharmacological Effects
Research indicates that compounds in the pyrazine class exhibit various biological activities, including:
- Antioxidant Properties : Pyrazines have been studied for their ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Some studies suggest that pyrazines may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
- Antimicrobial Activity : Certain pyrazine derivatives have shown antimicrobial effects against various pathogens.
Case Studies and Research Findings
- Antioxidant Activity : A study published in the Journal of Agricultural and Food Chemistry demonstrated that certain pyrazines possess significant antioxidant activity. The mechanism involves the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS) .
- Neuroprotective Effects : Research conducted on animal models indicated that compounds similar to this compound could reduce neuronal damage caused by oxidative stress. The study highlighted the potential for these compounds in therapeutic applications for neurodegenerative conditions .
- Antimicrobial Properties : A series of experiments reported in Phytochemistry found that specific pyrazine derivatives exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. This suggests potential applications in food preservation and pharmaceutical formulations .
Metabolism and Biomarkers
The compound has been detected in various food products, such as coffee and nuts, indicating its role as a flavoring agent. Its presence in these foods suggests it could serve as a biomarker for dietary intake . The metabolic pathways involving this compound are still under investigation but may involve biotransformation processes leading to various metabolites with distinct biological activities.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(7-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-3-yl)propan-1-one |
InChI |
InChI=1S/C11H14N2O/c1-3-10(14)9-6-12-11-7(2)4-5-8(11)13-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
RWLRCZYKZOFLDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C2C(CCC2=N1)C |
Origin of Product |
United States |
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